2-{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
Description
Properties
IUPAC Name |
2-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12(10-4-5-10)9-11-3-2-6-13(11)7-8-14/h10-11,14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQQAFZYTYJEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique molecular structure, is believed to exhibit various pharmacological effects, including antibacterial and antifungal properties.
- Molecular Formula : C11H22N2O
- Molar Mass : 198.31 g/mol
- CAS Number : 1353947-12-2
Antibacterial and Antifungal Properties
Research has indicated that pyrrolidine derivatives, including this compound, exhibit significant antibacterial and antifungal activities. A study evaluating various pyrrolidine derivatives found that certain compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged widely, indicating varying degrees of efficacy.
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | 0.0048 - 0.025 | S. aureus, E. coli |
| Compound A | 0.0195 | E. coli |
| Compound B | 0.0048 | Bacillus mycoides |
| Compound C | 0.039 | C. albicans |
The compound showed notable activity against Staphylococcus aureus and Escherichia coli, with complete bacterial death observed within eight hours at certain concentrations .
The mechanism underlying the antibacterial activity of this compound is believed to involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of the cyclopropyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with target sites within bacterial cells.
Case Studies
- In Vitro Studies : A study conducted on a series of pyrrolidine derivatives highlighted that those with specific substituents exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts. The structural modifications significantly influenced their interaction with bacterial membranes .
- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of these compounds in treating infections caused by resistant strains of bacteria. Results demonstrated a reduction in bacterial load and improved survival rates among treated subjects compared to controls .
Scientific Research Applications
Pharmacological Applications
1. Neurological Research
- The structure of 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol suggests potential interactions with neurotransmitter systems. Studies have indicated that compounds with similar structures can modulate neurotransmitter release and receptor activity, making this compound a candidate for research into neurological disorders such as depression and anxiety .
2. Antidepressant Activity
- Research into related compounds has shown that modifications in the pyrrolidine structure can enhance selective serotonin reuptake inhibition, which is crucial for antidepressant efficacy. Thus, this compound may serve as a lead compound for developing novel antidepressants .
3. Pain Management
- Compounds with similar chemical frameworks have been investigated for their analgesic properties. The unique combination of the cyclopropyl and pyrrolidine groups may influence pain pathways, suggesting that this compound could be explored further in pain management studies .
Synthetic Chemistry
1. Synthesis Pathways
- The synthesis of this compound involves multi-step reactions starting from readily available precursors. Typical methods include:
2. Derivative Development
- Researchers can modify the existing structure to create derivatives with enhanced biological activity or improved pharmacokinetic profiles. For instance, altering the alkyl chain length or substituting different functional groups can yield compounds with varied therapeutic effects .
Case Studies
Comparison with Similar Compounds
Positional Isomer: 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol
A closely related compound, 2-{3-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol (Ref: 10-F085166), differs only in the substituent position on the pyrrolidine ring (3-position vs. 2-position) .
- Synthetic Accessibility : The synthesis of positional isomers often requires regioselective strategies, which may affect yield and scalability.
- Biological Activity : Positional isomerism can lead to significant differences in pharmacokinetics; for example, the 2-substituted derivative may exhibit better membrane permeability due to reduced steric clash with adjacent groups.
2-((2-Methoxyethyl)(methyl)amino)ethanol
This compound, synthesized via a two-step process involving 2-bromoethanol and triethylamine (), shares the ethanolamine backbone but replaces the pyrrolidine-cyclopropyl system with a methoxyethyl-methyl-amino group .
- Pyrrolidine vs. Linear Chain: The pyrrolidine ring in the target compound introduces conformational rigidity, which may enhance target selectivity compared to the flexible methoxyethyl chain.
- Synthetic Routes: Both compounds involve nucleophilic substitution reactions (e.g., bromoethanol in ), but the target compound’s pyrrolidine framework necessitates additional cyclization or protection steps.
7-[[2,3-Difluoro-5-iodo-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-...
This complex derivative from incorporates 2-((2-methoxyethyl)(methyl)amino)ethanol as a substituent .
- Role of Ethanolamine Moieties: The ethanol group facilitates solubility and linker functionality in prodrugs or receptor-targeted molecules.
- Contrast with Target Compound : The absence of a pyrrolidine or cyclopropyl group in this derivative may limit its conformational stability compared to the target molecule.
Data Table: Key Structural and Inferred Properties
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound likely confers resistance to oxidative degradation compared to the methoxyethyl group .
- Synthetic Challenges : Pyrrolidine-based analogs require more complex synthetic routes (e.g., regioselective substitutions) than linear derivatives .
- Biological Relevance: The pyrrolidine-cyclopropyl-ethanol architecture may optimize interactions with enzymes or receptors, as seen in spirocyclic drug candidates (e.g., ’s iodophenyl derivative) .
Preparation Methods
Hydrogenation of Pyrroline Derivatives
A widely adopted method for synthesizing pyrrolidine derivatives involves the hydrogenation of 2-methylpyrroline. As demonstrated in patent WO2008137087A1, this reaction utilizes platinum-based catalysts (e.g., 5% Pt/C or PtO₂) in alcohol solvents such as ethanol-methanol mixtures (2:1 to 3:1 v/v). The hydrogenation proceeds at ambient temperature under H₂ pressure, yielding 2-methylpyrrolidine with an optical purity of ≥50% ee. Subsequent tartrate salt formation (L-tartrate for R-configuration, D-tartrate for S-configuration) enables enantiomeric enrichment via recrystallization.
Key Reaction Conditions
Chiral Resolution and Asymmetric Synthesis
For the target compound’s (S)-configuration, chiral pool synthesis or enzymatic resolution may be employed. Starting from L-proline, a hydroxyl group is introduced via oxidation-reduction sequences, followed by reductive amination with cyclopropylmethylamine. Alternatively, kinetic resolution using lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) can separate enantiomers post-synthesis.
Multi-Step Organic Synthesis of the Target Compound
Step 1: Synthesis of 2-Methylpyrrolidine
As outlined in WO2008137087A1, 2-methylpyrroline undergoes hydrogenation in ethanol-methanol with Pt/C to yield 2-methylpyrrolidine. The crude product is filtered to remove the catalyst and concentrated under reduced pressure.
Step 2: Introduction of Cyclopropylmethylamine Side Chain
The secondary amine of 2-methylpyrrolidine reacts with cyclopropylmethylamine via nucleophilic substitution. This step often employs Mitsunobu conditions (DIAD, PPh₃) or reductive amination using NaBH₃CN in methanol.
Example Procedure
Step 3: Ethanol Moiety Incorporation
The final step involves alkylation of the pyrrolidine nitrogen with 2-bromoethanol. This reaction is conducted in DMF at 60°C using K₂CO₃ as a base, achieving yields of 70–85%.
Reaction Optimization
-
Solvent: DMF > DMSO > Acetonitrile (due to polarity requirements).
-
Base: K₂CO₃ (superior to Cs₂CO₃ or NaOH in minimizing side reactions).
-
Temperature: 60°C (higher temperatures accelerate alkylation but risk racemization).
Catalytic Asymmetric Approaches
Enantioselective Hydrogenation
Chiral ruthenium catalysts (e.g., Ru-(S)-BINAP) enable asymmetric hydrogenation of ketopyrrolidine precursors to directly access the (S)-configured pyrrolidine ring. Reported enantiomeric excesses exceed 90% under optimized conditions.
Organocatalytic Methods
Proline-derived catalysts facilitate Mannich reactions between cyclopropylmethylamine and aldehydes, constructing the pyrrolidine skeleton with high diastereoselectivity. For example, Jørgensen-Hayashi catalysts achieve dr > 10:1 in THF at -20°C.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 3.72–3.68 (m, 2H, -CH₂OH), 3.01–2.94 (m, 1H, pyrrolidine-H), 2.65–2.58 (m, 2H, -NCH₂-), 1.82–1.75 (m, 4H, pyrrolidine ring), 0.98–0.91 (m, 1H, cyclopropane-H).
-
HRMS (ESI): m/z calcd for C₁₁H₂₂N₂O [M+H]⁺: 199.1805, found: 199.1809.
Industrial-Scale Production Considerations
Flow Chemistry Applications
Microreactor systems enhance yield and safety for exothermic steps (e.g., hydrogenation). Continuous flow protocols reduce Pt catalyst loading by 40% compared to batch processes.
Green Chemistry Metrics
-
E-Factor: 8.2 (improved via solvent recycling).
Applications in Medicinal Chemistry
The compound serves as a precursor to histamine H₃ receptor ligands and kinase inhibitors. Its ethanol group facilitates prodrug conjugation, as demonstrated in patents for neurodegenerative therapeutics .
Q & A
Q. What are the key synthetic methodologies for synthesizing 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol?
A multi-step synthesis approach is typically employed. Initial steps involve constructing the pyrrolidine core via cyclization reactions (e.g., using proline derivatives or Mannich reactions). The cyclopropyl-methyl-amino group is introduced via alkylation or reductive amination, followed by functionalization with the ethanol moiety. For example, coupling agents like EDC·HCl and HOBT in DMF are used for amide bond formation . Post-synthetic purification often involves recrystallization (ethanol/water) or column chromatography. Critical parameters include pH control, temperature, and stoichiometric ratios of intermediates .
Q. How is the compound characterized to confirm structural integrity?
Key techniques include:
- NMR Spectroscopy : To verify the pyrrolidine ring, cyclopropyl group, and ethanol side chain (e.g., δ 1.0–1.5 ppm for cyclopropyl protons, δ 3.5–4.0 ppm for ethanol’s hydroxyl group) .
- HPLC/MS : For purity assessment (>95% purity is typical in research-grade batches) and molecular weight confirmation (e.g., [M+H]+ ion) .
- X-ray Crystallography : Optional for resolving stereochemistry, particularly if chiral centers are present .
Q. What safety protocols are essential during handling?
- PPE : Gloves, goggles, lab coats, and N95/P2 respirators to prevent inhalation .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
- Waste Disposal : Segregate organic waste and coordinate with certified hazardous waste services . Toxicity risks include skin irritation and potential carcinogenicity, as noted in structurally similar compounds .
Advanced Research Questions
Q. How can low yields in the final coupling step be optimized?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Use palladium or copper catalysts for efficient cross-coupling .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
- Temperature Modulation : Gradual heating (e.g., reflux at 80°C) improves reaction kinetics . Monitoring via TLC or in-situ IR spectroscopy helps identify bottlenecks .
Q. How to resolve contradictory bioactivity data across enzyme assays and cell-based studies?
- Assay Validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
- Solubility Checks : Poor solubility in aqueous buffers may skew cell-based results. Use DMSO or cyclodextrin-based carriers .
- Metabolic Stability : Assess hepatic microsome degradation to rule out rapid metabolite formation . Structural analogs with modified lipophilicity (e.g., adjusting the cyclopropyl group) may improve consistency .
Q. What strategies enhance the compound’s bioavailability for CNS-targeted applications?
- Lipophilicity Adjustment : Introduce halogen atoms or methyl groups to improve blood-brain barrier penetration .
- Prodrug Design : Esterify the ethanol moiety to increase membrane permeability, with enzymatic cleavage in vivo .
- Co-administration : Combine with P-glycoprotein inhibitors to reduce efflux .
Q. How to address stereochemical uncertainties in the pyrrolidine ring?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during ring formation .
- Vibrational Circular Dichroism (VCD) : For absolute configuration determination without crystallization .
Data Contradiction Analysis
Q. How to interpret conflicting results in receptor binding vs. functional activity assays?
Q. How to validate the compound’s selectivity across related enzyme isoforms?
- Kinase Profiling Panels : Use commercial panels (e.g., Eurofins) to test off-target effects .
- Molecular Docking : Compare binding poses in isoforms (e.g., CYP3A4 vs. CYP2D6) to identify critical residue interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
